2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride
CAS No.: 2763775-88-6
Cat. No.: VC11624929
Molecular Formula: C4H8ClF2N
Molecular Weight: 143.56 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763775-88-6 |
|---|---|
| Molecular Formula | C4H8ClF2N |
| Molecular Weight | 143.56 g/mol |
| IUPAC Name | 2,2-difluoro-N-methylcyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H7F2N.ClH/c1-7-3-2-4(3,5)6;/h3,7H,2H2,1H3;1H |
| Standard InChI Key | LGAGZSDVLZKGBX-UHFFFAOYSA-N |
| Canonical SMILES | CNC1CC1(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,2-Difluoro-N-methylcyclopropan-1-amine hydrochloride features a cyclopropane ring substituted with two fluorine atoms at the 2-position and a methylamine group at the 1-position, protonated as a hydrochloride salt. The small ring system imposes significant angle strain, which influences both its chemical reactivity and conformational rigidity. The fluorine atoms introduce strong electronegativity, altering electron distribution and enhancing dipole interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 143.56 g/mol |
| CAS Number | 2763775-88-6 |
| Purity | 95% |
| Canonical SMILES | CNC1CC1(F)F.Cl |
The hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction systems.
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride involves two primary steps:
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Cyclopropane Ring Formation: Methods such as the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation are employed. For example, ethyl diazoacetate may react with fluoroolefins under palladium catalysis to form fluorinated cyclopropanes .
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Amine Functionalization: Methylation of the amine group is achieved via reductive amination or nucleophilic substitution. Subsequent hydrochloride salt formation occurs through treatment with HCl gas in diethyl ether.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring fluorine atoms occupy the 2-position requires precise control over reaction conditions.
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Yield Improvement: Ring strain often leads to side reactions; catalysts like chiral oxazaborolidines have been explored to enhance enantiomeric excess .
Table 2: Comparative Synthesis Routes
| Method | Reagents | Yield (%) |
|---|---|---|
| Simmons-Smith Variant | Zn-Cu/CHI | 45–50 |
| Palladium-Catalyzed | Pd(OAc), Diazocompound | 60–65 |
Chemical Reactivity and Functionalization
Nucleophilic Reactions
The primary amine group participates in nucleophilic substitutions, forming amides or sulfonamides. For instance, reaction with acetic anhydride yields -acetyl derivatives, useful in prodrug design.
Ring-Opening Reactions
Under acidic conditions, the cyclopropane ring undergoes cleavage. Treatment with HSO generates allylic fluorides, while nucleophiles like thiophenol produce open-chain thioethers :
| Hazard Type | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 1 |
| Respiratory Toxicity | Category 3 |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hoods are mandatory.
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First Aid: Contaminated skin should be rinsed with water for 15 minutes; inhaled particles require immediate fresh air exposure.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets using X-ray crystallography.
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Process Chemistry: Develop continuous-flow synthesis to mitigate hazards associated with batch processing .
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Therapeutic Exploration: Evaluate efficacy in neurodegenerative disease models, leveraging fluorine’s blood-brain barrier permeability.
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